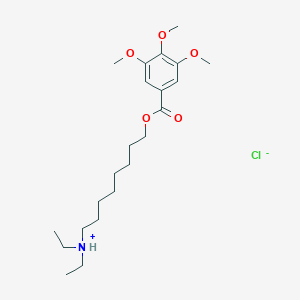

Chlorhydrate de 8-(diéthylamino)octyl 3,4,5-triméthoxybenzoate

Vue d'ensemble

Description

8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride, also known as TMB-8 hydrochloride, is a pharmacologically active compound . It is an inhibitor of the hepatitis C virus life cycle .

Molecular Structure Analysis

The linear formula of this compound is (CH3O)3C6H2CO2(CH2)8N(C2H5)2 · HCl . It has a molecular weight of 431.99 .

Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 94-97 °C . It is slightly soluble in chloroform, methanol, and water .

Mécanisme D'action

The mechanism of action of DEAOTMB HCl is not well understood. However, it is known that it is a hydrophilic compound that can interact with proteins and other molecules in cells. This interaction can lead to changes in the structure and function of cells, which can affect their behavior. For example, DEAOTMB HCl can interact with enzymes and affect their activity, or it can interact with proteins and affect their conformation.

Biochemical and Physiological Effects

The biochemical and physiological effects of DEAOTMB HCl are not well understood. However, it has been shown to interact with proteins and enzymes, which can lead to changes in their activity. It has also been shown to interact with cells, which can lead to changes in their behavior. In addition, DEAOTMB HCl has been shown to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins.

Avantages Et Limitations Des Expériences En Laboratoire

DEAOTMB HCl has several advantages for use in laboratory experiments. It is a hydrophilic compound, which means it is soluble in water and can be easily incorporated into experiments. It is also relatively stable, with a melting point of 161-163°C. Additionally, DEAOTMB HCl has been used in a variety of research applications, including as a substrate for enzymes, as a reagent in organic synthesis, and as a fluorescent dye in cell imaging. However, there are some limitations to using DEAOTMB HCl in laboratory experiments. It is a synthetic compound, which means that it is not naturally occurring and may not have the same properties as naturally occurring compounds. Additionally, DEAOTMB HCl is not approved for use in humans, so it should not be used in experiments involving humans or animals.

Orientations Futures

The future directions for research involving DEAOTMB HCl are numerous. One potential direction is to further study the biochemical and physiological effects of DEAOTMB HCl. Additionally, further research could be conducted to explore the potential applications of DEAOTMB HCl in drug delivery systems, as well as its potential for use in the treatment of diseases. Additionally, further research could be conducted to explore the potential of DEAOTMB HCl to be used as a fluorescent dye in cell imaging. Finally, further research could be conducted to explore the potential of DEAOTMB HCl to be used as a reagent in organic synthesis.

Applications De Recherche Scientifique

Inhibition de la Mobilisation du Calcium

Chlorhydrate de TMB-8 : est connu pour inhiber la mobilisation du calcium à partir des réserves intracellulaires . Cette propriété en fait un outil précieux pour étudier le rôle du calcium dans divers processus cellulaires, tels que la contraction musculaire, la libération de neurotransmetteurs et la mort cellulaire. En empêchant la libération de calcium, les chercheurs peuvent disséquer les voies qui dépendent de la signalisation calcique.

Modulation du Transport de l'Iodure

Des recherches ont montré que le chlorhydrate de TMB-8 peut modifier le transport de l'iodure dans les cellules thyroïdiennes de rat . Il inhibe l'absorption de l'iodure d'environ 40 % sans affecter l'efflux. À des concentrations plus élevées, il augmente également l'efflux. Cet effet double sur le transport de l'iodure est important pour comprendre la fonction thyroïdienne et pourrait être pertinent dans les études sur les troubles thyroïdiens.

Outil Pharmacologique dans la Recherche sur l'Hépatite C

Chlorhydrate de TMB-8 : sert d'inhibiteur pharmacologiquement actif dans le cycle de vie du virus de l'hépatite C . Sa capacité à moduler les niveaux de calcium dans les cellules peut affecter la réplication et l'assemblage du virus, offrant une voie potentielle pour l'intervention thérapeutique.

Étude de la Fonction du Récepteur Adrénergique α-1

Le composé a été utilisé pour étudier la fonction des récepteurs adrénergiques α-1 dans les cellules . En inhibant la mobilisation du calcium, le chlorhydrate de TMB-8 contribue à comprendre comment ces récepteurs régulent diverses réponses physiologiques, notamment la vasoconstriction et la contractilité cardiaque.

Investigation de l'Influx de Calcium Extracellulaire

Chlorhydrate de TMB-8 : a montré qu'il augmente les niveaux de calcium libre cytosolique de manière dépendante de la dose . Cet effet est réduit dans un tampon sans calcium, ce qui indique une dépendance à l'influx de calcium extracellulaire. Cette application est cruciale pour les études sur l'homéostasie du calcium et les mécanismes de l'entrée du calcium dans les cellules.

Caractérisation de la Sonde Biologique

En raison de ses multiples effets sur les fonctions cellulaires, le chlorhydrate de TMB-8 est souvent caractérisé dans différents systèmes cellulaires avant d'être utilisé comme une sonde biologique . Comprendre son comportement dans divers environnements cellulaires est essentiel pour une interprétation précise des résultats expérimentaux.

Safety and Hazards

Personal protective equipment should be used as required when handling this compound. It should be stored at -20°C in a freezer . Avoid dust formation and contact with skin, eyes, or clothing . It should not be released into the environment .

Propriétés

IUPAC Name |

8-(diethylamino)octyl 3,4,5-trimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5.ClH/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4;/h16-17H,6-15H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJZVXKPPQIYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53464-72-5 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, 8-(diethylamino)octyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53464-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 53464-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl[8-(3,4,5-trimethoxybenzoyloxy)octyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

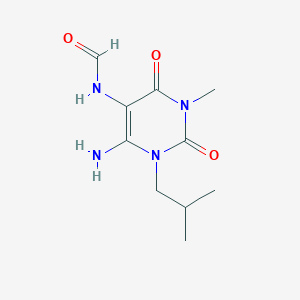

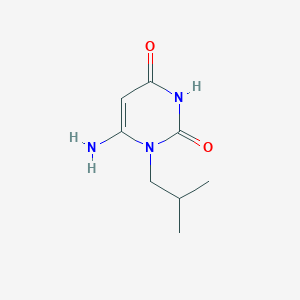

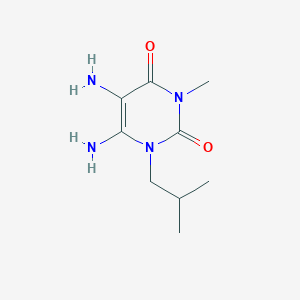

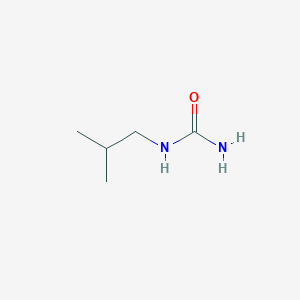

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

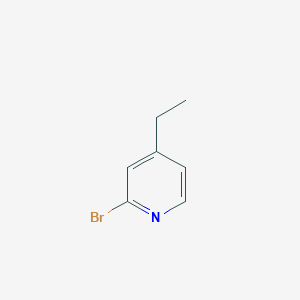

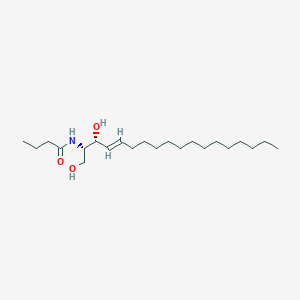

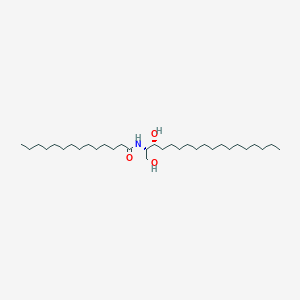

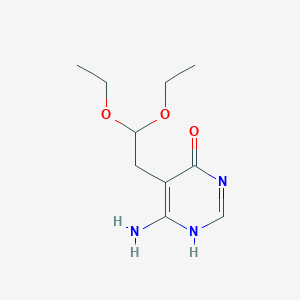

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.